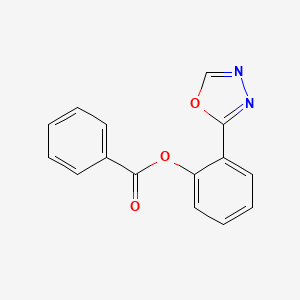
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate is a heterocyclic compound that contains an oxadiazole ring fused with a phenyl benzenecarboxylate moiety.
Applications De Recherche Scientifique
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits significant anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities
Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Pharmaceuticals: The compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Mécanisme D'action
Target of Action
The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate are the Epidermal Growth Factor Receptor (EGFR) wild-type enzyme and the oxidoreductase 1XDQ protein . EGFR plays a key role in controlling the cell cycle, making it a promising target for anticancer drug development . The oxidoreductase 1XDQ protein is involved in antibacterial and antifungal activities .
Mode of Action
This compound: interacts with its targets by inhibiting the EGFR wild-type enzyme . It has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This compound also interacts with the active site region of the oxidoreductase 1XDQ protein, enhancing its antibacterial and antifungal activities .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to cell cycle regulation and antibacterial and antifungal activities . By inhibiting the EGFR wild-type enzyme, this compound can disrupt the cell cycle, potentially leading to anticancer effects . Its interaction with the oxidoreductase 1XDQ protein can enhance antibacterial and antifungal activities .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of the EGFR wild-type enzyme, potentially leading to anticancer effects . It also enhances the antibacterial and antifungal activities of the oxidoreductase 1XDQ protein .
Orientations Futures
The future directions for research on “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, and ferric chloride can be used in these reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, lead tetraacetate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and dehydrating agents (e.g., sulfuric acid, chloramine-T) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure and exhibit comparable biological activities, such as anticancer and antibacterial properties.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring instead of an oxadiazole ring and are known for their antimicrobial and anticancer activities.
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate is unique due to its specific combination of an oxadiazole ring with a phenyl benzenecarboxylate moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Propriétés
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-17-16-10-19-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKTYYDBRSFYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
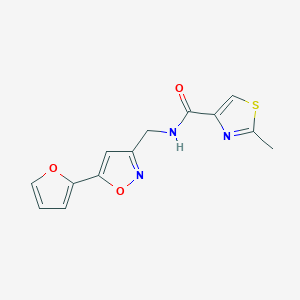
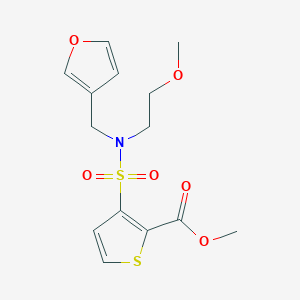
![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)
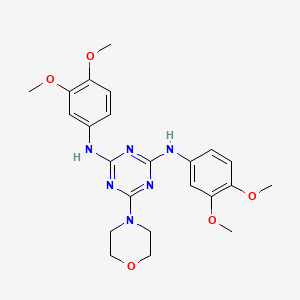
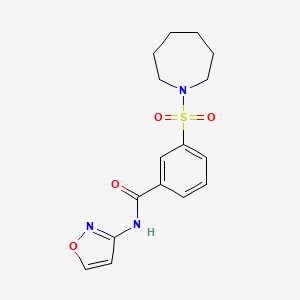
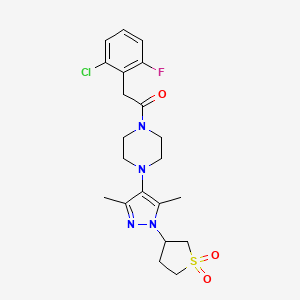
![5-(3,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2701871.png)
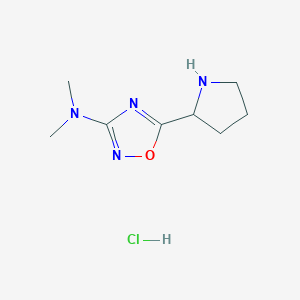
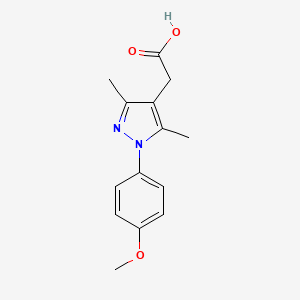
![N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
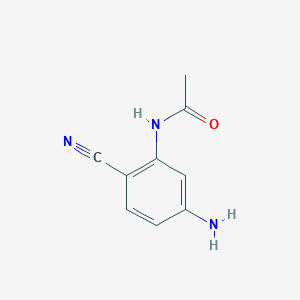
![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
![benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2701881.png)
